[3-(1H-Imidazol-1-yl)propyl](1-methoxypropan-2-yl)amine
Description
The compound 3-(1H-Imidazol-1-yl)propylamine features a tertiary amine core, with two distinct substituents:
- 3-(1H-Imidazol-1-yl)propyl group: A three-carbon chain linking the amine nitrogen to a 1H-imidazole ring.
- 1-Methoxypropan-2-yl group: An isopropyl moiety with a methoxy substituent at the first carbon.
This structure combines the hydrogen-bonding capacity of imidazole with the steric and electronic effects of the methoxy-isopropyl group.
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-1-methoxypropan-2-amine |
InChI |
InChI=1S/C10H19N3O/c1-10(8-14-2)12-4-3-6-13-7-5-11-9-13/h5,7,9-10,12H,3-4,6,8H2,1-2H3 |
InChI Key |
CIMGRTKHTQEFAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCCCN1C=CN=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)propylamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Propyl Chain: The imidazole ring is then alkylated with a propyl halide under basic conditions to form 3-(1H-Imidazol-1-yl)propane.
Introduction of the Methoxypropan-2-yl Amine Group: The final step involves the nucleophilic substitution of the propyl chain with 1-methoxypropan-2-amine under suitable conditions, such as in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of 3-(1H-Imidazol-1-yl)propylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropan-2-yl amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or oxides.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(1H-Imidazol-1-yl)propylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand for studying enzyme interactions and receptor binding due to its imidazole ring, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, 3-(1H-Imidazol-1-yl)propylamine is investigated for its potential as a pharmacophore in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or coatings that require the presence of imidazole or amine groups.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-yl)propylamine involves its interaction with molecular targets through its imidazole and amine groups. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the amine group can act as a nucleophile or base in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituent Features | Key Applications/Findings |
|---|---|---|---|---|
| 3-(1H-Imidazol-1-yl)propylamine | C₁₀H₁₈N₃O | 203.27 | Methoxy-isopropyl, imidazole | Hypothetical: Solubility modulator |
| C₁₂H₁₃N₉O₂ | 323.30 | Nitro-triazole-pyrimidine | Antifungal/antibacterial lead | |
| C₁₃H₁₄ClFN₃ | 266.72 | Halogenated benzyl | Potential CNS agent | |
| C₁₄H₁₇N₃O₂ | 259.30 | Benzodioxole | Neurodegenerative research |
Biological Activity
3-(1H-Imidazol-1-yl)propylamine is a synthetic organic compound notable for its unique structural features, which include an imidazole ring and a propanol-derived amine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to enzyme interactions and receptor binding.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₀H₁₉N₃O
- Molecular Weight : 197.28 g/mol
- CAS Number : 1156282-67-5
The biological activity of 3-(1H-Imidazol-1-yl)propylamine is primarily linked to its interactions with various biological targets, including:
- Enzymes : The imidazole moiety is known for its role in enzyme catalysis, often acting as a proton donor or acceptor in biochemical reactions.
- Receptors : Compounds containing imidazole rings frequently exhibit binding affinity to specific receptors, influencing various physiological processes.
Structure-Activity Relationship (SAR)
Research indicates that the biological activity of compounds similar to 3-(1H-Imidazol-1-yl)propylamine can vary significantly based on structural modifications. For instance, variations in the imidazole substitution pattern can lead to differences in receptor selectivity and potency.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methylimidazole | Methyl group on imidazole | Antifungal properties |
| 2-(4-Methylpiperazin-1-Yl)-N-(4-Methylphenyl)-N-(4-Nitrophenyl)acetamide | Piperazine ring and acetamide | Antidepressant effects |
| 5-(Aminomethyl)-2-methylphenol | Aminomethyl group on phenol | Antioxidant activity |
Study on Receptor Binding
A study evaluating the binding affinity of 3-(1H-Imidazol-1-yl)propylamine at different adrenergic receptor subtypes revealed its potential as a selective agonist. The research highlighted that compounds with similar imidazole structures could exhibit selective activity towards alpha adrenergic receptors, which are crucial for cardiovascular function.
In Vitro and In Vivo Studies
In vitro assays demonstrated that 3-(1H-Imidazol-1-yl)propylamine could effectively modulate intracellular signaling pathways associated with various receptors. Furthermore, in vivo studies indicated that its administration led to significant physiological changes, suggesting therapeutic potential in conditions requiring modulation of adrenergic signaling.
Potential Applications
The unique combination of structural features in 3-(1H-Imidazol-1-yl)propylamine enhances its potential for selective interactions with biological targets. This makes it a valuable candidate for further research in drug development, particularly for conditions related to:
- Cardiovascular diseases
- Neurological disorders
- Infectious diseases
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
